Pomalidomid-Metabolit M10

Übersicht

Beschreibung

CC-12074 is a bio-active chemical.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Disposition

Pomalidomid-Metabolit M10 wurde in Bezug auf seine Pharmakokinetik und Disposition im menschlichen Körper untersucht . Eine Studie mit acht Probanden, denen eine einmalige orale Suspension von 2 mg [14C]Pomalidomid verabreicht wurde, ergab eine mittlere Rückgewinnung von 88 %, wobei 73 % und 15 % der radioaktiven Dosis im Urin bzw. im Stuhl ausgeschieden wurden . Dies deutet auf eine gute orale Absorption der Verbindung hin .

Metabolismus

Pomalidomid wird vor der Ausscheidung weitgehend metabolisiert, wobei die ausgeschiedenen Metaboliten denen ähneln, die im Kreislauf beobachtet werden . Zu den Clearance-Wegen gehörten die Cytochrom-P450-vermittelte Hydroxylierung mit anschließender Glucuronidierung (43 % der Dosis), die Hydrolyse des Glutarimidrings (25 %) und die Ausscheidung des unveränderten Arzneimittels (10 %) .

Rolle in der Krebschemotherapie

Pomalidomid und seine Metaboliten, einschließlich M10, gehören zu einer immunmodulatorischen Klasse von Verbindungen, die in präklinischen und klinischen Untersuchungen eine verbesserte Wirksamkeit und Toxizitätsprofile gezeigt haben . Diese Verbindungen werden auf ihr Potenzial in der Krebschemotherapie untersucht .

Kundenspezifische Synthese

CC-15262 ist für die kundenspezifische Synthese verfügbar, was auf seine potenzielle Verwendung in verschiedenen Forschungs- und Entwicklungsanwendungen hindeutet .

Wirkmechanismus

Target of Action

Pomalidomide, the parent compound of metabolite M10, primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Pomalidomide binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process modulates the activity of these substrates, influencing cellular processes such as cell cycle progression and immune response .

Biochemical Pathways

Pomalidomide affects several biochemical pathways. It inhibits the proliferation of hematopoietic tumor cells and enhances T cell– and natural killer cell–mediated immunity . It also induces cytotoxicity in lenalidomide-sensitive and -resistant cells .

Pharmacokinetics

Pomalidomide is well absorbed, with the parent compound being the predominant circulating component . It is extensively metabolized prior to excretion, with metabolites eliminated primarily in urine . Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .

Result of Action

The action of pomalidomide results in the inhibition of tumor cell proliferation and the enhancement of immune cell activity . It also induces cell cycle arrest in both lymphoma and multiple myeloma cells .

Action Environment

The action, efficacy, and stability of pomalidomide can be influenced by various environmental factors. For instance, the enzymatic activity of CYP1A2 and CYP3A4, which are involved in the metabolism of pomalidomide, can be affected by factors such as drug-drug interactions and individual genetic variations .

Biochemische Analyse

Biochemical Properties

Pomalidomide metabolite M10 interacts with various enzymes and proteins in the body. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation (43% of the dose), glutarimide ring hydrolysis (25%), and excretion of unchanged drug (10%) . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .

Cellular Effects

Pomalidomide, the parent compound, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Pomalidomide, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pomalidomide, the parent compound, and its metabolites are rapidly cleared from circulation, with terminal half-lives of 8.9 and 11.2 hours .

Metabolic Pathways

Pomalidomide metabolite M10 is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .

Transport and Distribution

Pomalidomide, the parent compound, is well absorbed, with parent compound being the predominant circulating component .

Subcellular Localization

Pomalidomide, the parent compound, is known to have significant effects on cellular function .

Eigenschaften

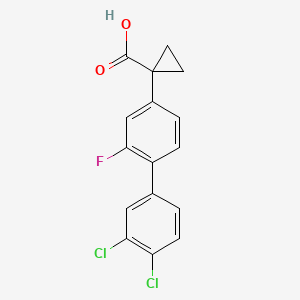

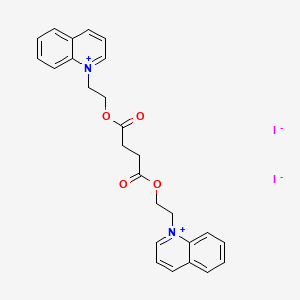

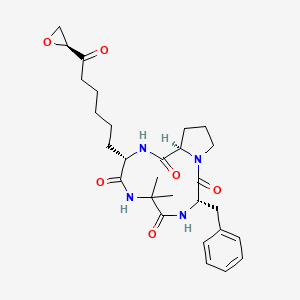

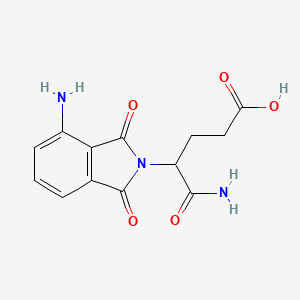

IUPAC Name |

5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYMXRZSOURPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918314-45-1 | |

| Record name | Pomalidomide metabolite M10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918314451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-15262 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H195P4LXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.